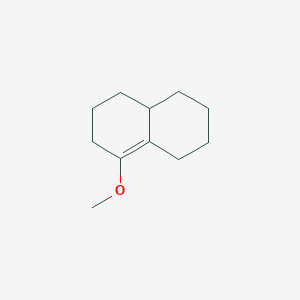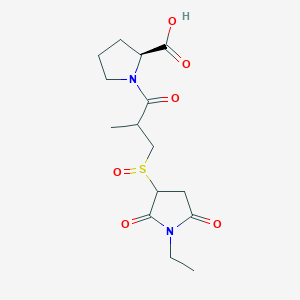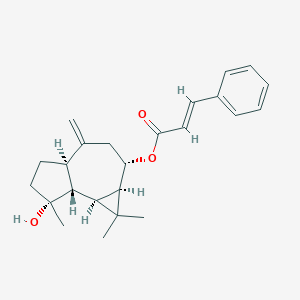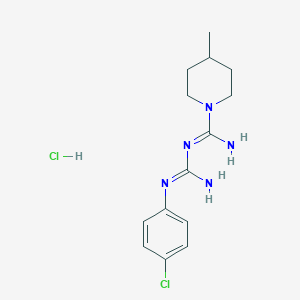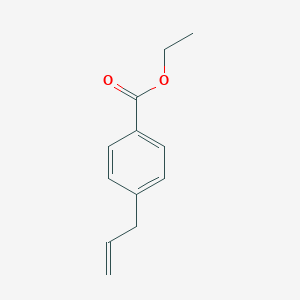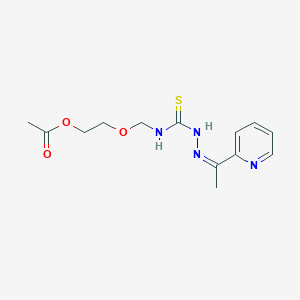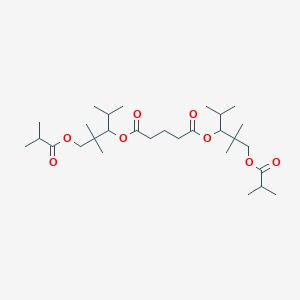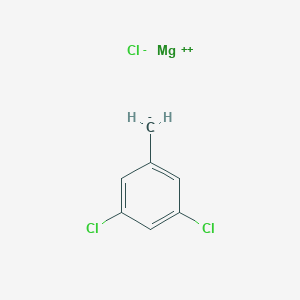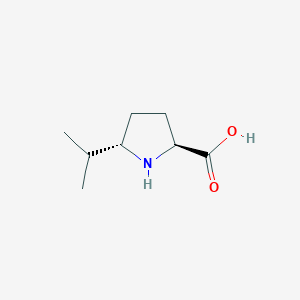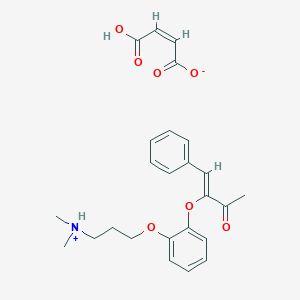
(Z)-3-(2-(2-(Dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-3-buten-2-one maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(2-(2-(Dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-3-buten-2-one maleate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DMEM and is a potent inhibitor of the enzyme acetylcholinesterase, which plays an important role in the nervous system.
Mécanisme D'action
The mechanism of action of DMEM involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine can have a range of effects on cognitive function and behavior, including improved memory and attention. In addition, DMEM has been shown to have antioxidant properties, which may also contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
DMEM has been shown to have a range of biochemical and physiological effects. In addition to its role as an acetylcholinesterase inhibitor, DMEM has been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation. DMEM has also been shown to have anti-inflammatory effects, which may be beneficial in a range of disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of DMEM for lab experiments is its potent inhibitory effects on acetylcholinesterase. This makes it a valuable tool for studying the role of acetylcholine in the nervous system and for developing potential treatments for diseases such as Alzheimer's. However, one limitation of DMEM is its complex synthesis method, which can make it difficult and time-consuming to produce.
Orientations Futures
There are many potential future directions for research on DMEM. One area of interest is in the development of new treatments for Alzheimer's disease and other neurodegenerative disorders. DMEM's potent inhibitory effects on acetylcholinesterase make it a promising candidate for the development of new drugs that target this enzyme. In addition, DMEM's antioxidant and anti-inflammatory properties may also have potential therapeutic applications in a range of disease states. Further research is needed to fully elucidate the potential applications of DMEM in scientific research and medicine.
Méthodes De Synthèse
The synthesis of DMEM involves several steps, including the reaction of 2-(2-(Dimethylamino)propoxy)-1-chlorobenzene with 4-phenyl-3-buten-2-one in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1-methoxy-2-propanol to form the maleate salt of DMEM. The synthesis of DMEM is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Applications De Recherche Scientifique
DMEM has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where DMEM has been shown to be a potent inhibitor of acetylcholinesterase. This enzyme plays a critical role in the nervous system by breaking down the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can have a range of effects on cognitive function and behavior.
Propriétés
Numéro CAS |
106064-06-6 |
|---|---|
Nom du produit |
(Z)-3-(2-(2-(Dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-3-buten-2-one maleate |
Formule moléculaire |
C25H29NO7 |
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
dimethyl-[3-[2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]propyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C21H25NO3.C4H4O4/c1-17(23)21(16-18-10-5-4-6-11-18)25-20-13-8-7-12-19(20)24-15-9-14-22(2)3;5-3(6)1-2-4(7)8/h4-8,10-13,16H,9,14-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b21-16-;2-1- |
Clé InChI |
WLTHWHZKIGAKPG-BQPHEIBYSA-N |
SMILES isomérique |
CC(=O)/C(=C/C1=CC=CC=C1)/OC2=CC=CC=C2OCCC[NH+](C)C.C(=C\C(=O)[O-])\C(=O)O |
SMILES |
CC(=O)C(=CC1=CC=CC=C1)OC2=CC=CC=C2OCCC[NH+](C)C.C(=CC(=O)[O-])C(=O)O |
SMILES canonique |
CC(=O)C(=CC1=CC=CC=C1)OC2=CC=CC=C2OCCC[NH+](C)C.C(=CC(=O)[O-])C(=O)O |
Synonymes |
(Z)-3-(2-(2-(Dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phen yl-3-buten-2-one maleate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



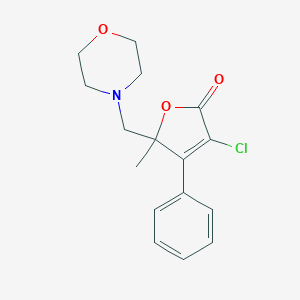

![5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B12585.png)

